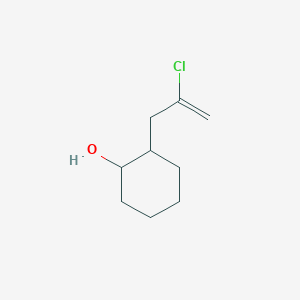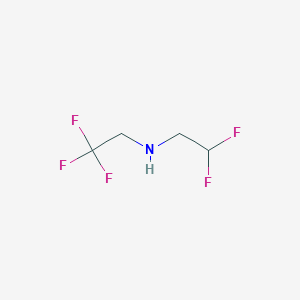
1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine is a compound that features an imidazole ring attached to a cyclohexane ring with a methyl group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Méthodes De Préparation
The synthesis of 1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexanone with imidazole in the presence of a suitable catalyst . The reaction conditions typically include heating the reactants under reflux in a suitable solvent such as ethanol or methanol. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with various enzymes and receptors . This interaction can modulate the activity of these enzymes and receptors, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine can be compared with other similar compounds such as:
2-(1H-Imidazol-1-yl)ethanol: This compound also contains an imidazole ring but differs in its side chain structure.
2,6-Bis(1H-imidazol-2-yl)pyridine: This compound contains two imidazole rings and is used in coordination chemistry.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the imidazole and cyclohexane rings, leading to its diverse range of applications .
Propriétés
Formule moléculaire |
C10H17N3 |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
1-(1H-imidazol-2-yl)-3-methylcyclohexan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-8-3-2-4-10(11,7-8)9-12-5-6-13-9/h5-6,8H,2-4,7,11H2,1H3,(H,12,13) |
Clé InChI |
DPURWPSRBQOZID-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)(C2=NC=CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate](/img/structure/B13218679.png)
![2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine](/img/structure/B13218682.png)

![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13218687.png)










